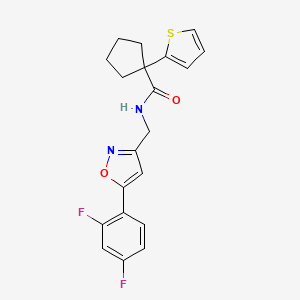

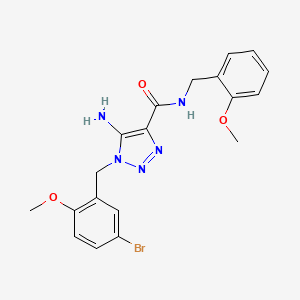

![molecular formula C12H17ClN2O3 B2727033 5-(Aminomethyl)-3-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride CAS No. 1417637-11-6](/img/structure/B2727033.png)

5-(Aminomethyl)-3-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)-3-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride, or 5-AM-3-MPMO, is a small molecule drug candidate that is being studied for its potential therapeutic applications. 5-AM-3-MPMO is a synthetic compound that is structurally similar to the natural product oxazolidinone, and is believed to have a similar biological effect. 5-AM-3-MPMO is a promising drug candidate due to its ability to interact with proteins in the body, which could lead to a wide range of therapeutic benefits.

Scientific Research Applications

Synthesis and Application in Peptidomimetics

Research indicates that oxazolidinones, such as 5-(Aminomethyl)-3-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one, are valuable precursors in the synthesis of enantiomerically pure mono- and diprotected α-substituted proline derivatives. These compounds serve as versatile synthons for the preparation of proline peptidomimetics, which are crucial in developing conformationally restricted peptides and other compounds with significant pharmacological activities. The process involves reactions with electrophiles to furnish 4-alkyloxazolidinones with high diastereoselectivity, further demonstrating their utility in chemical synthesis and drug development (Wang, 1999).

Antimicrobial Activity

Oxazolidinone compounds have also shown promise as novel antibacterial agents. Studies on variants like U-100592 and U-100766, which share structural similarities with 5-(Aminomethyl)-3-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one, highlight their effective inhibition against a variety of clinically significant pathogens. These compounds exhibit a unique mechanism of bacterial protein synthesis inhibition, providing a potential treatment avenue for multidrug-resistant Gram-positive bacterial infections. This antimicrobial activity underscores the importance of oxazolidinones in addressing the growing challenge of antibiotic resistance (Zurenko et al., 1996).

Mechanism of Monoamine Oxidase Inhibition

Further research into oxazolidinone derivatives explores their mechanism of action as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Specific oxazolidinones are identified as irreversible inactivators of MAO, with studies proposing mechanisms involving electron transfer and ring decomposition. This insight into their inhibitory activity could pave the way for the development of new MAO inhibitors for treating neurological disorders (Gates & Silverman, 1989).

properties

IUPAC Name |

5-(aminomethyl)-3-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c1-16-11-5-3-2-4-9(11)7-14-8-10(6-13)17-12(14)15;/h2-5,10H,6-8,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMVRAOELDEEMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2CC(OC2=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

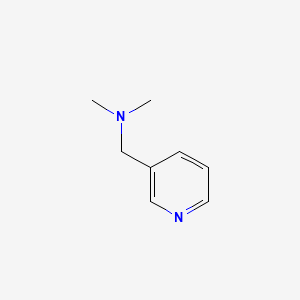

![1-(2-chlorophenyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide](/img/structure/B2726950.png)

![3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2726953.png)

![4-chloro-N-[(4-chlorophenyl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2726955.png)

![2-chloro-3-[1-(2-chlorobenzoyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline](/img/structure/B2726958.png)

![6-Ethyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)sulfonylquinoline](/img/structure/B2726966.png)

![ethyl N-[(3-imino-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonyl]carbamate](/img/structure/B2726968.png)

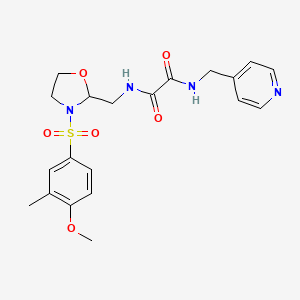

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-2-carboxamide](/img/structure/B2726970.png)

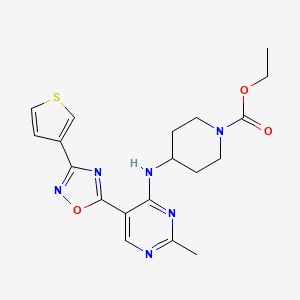

![1-Tert-butyl-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2726973.png)